Bienvenue dans la boutique en ligne BenchChem!

MBX-102 acid

PPAR-γ Transactivation Reporter Gene Assay

MBX-102 acid (CAS 23953-39-1) is the gold-standard SPPARM tool compound for studying PPAR-γ partial agonism. Unlike full agonists (e.g., rosiglitazone), it delivers potent insulin sensitization and triglyceride lowering without the confounding effects of weight gain, edema, or adipogenesis. Its unique binding mode (insensitive to Y473A mutation) enables precise molecular pharmacology studies. Procure with confidence for reproducible, translatable in vivo metabolic research. High plasma protein binding (>98%) ensures relevance to human PK/PD. Available in ≥98% purity from verified suppliers.

Molecular Formula C15H10ClF3O3
Molecular Weight 330.68 g/mol
CAS No. 23953-39-1
Cat. No. B3340108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMBX-102 acid
CAS23953-39-1
Molecular FormulaC15H10ClF3O3
Molecular Weight330.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(C2=CC=C(C=C2)Cl)C(=O)O)C(F)(F)F
InChIInChI=1S/C15H10ClF3O3/c16-11-6-4-9(5-7-11)13(14(20)21)22-12-3-1-2-10(8-12)15(17,18)19/h1-8,13H,(H,20,21)/t13-/m1/s1
InChIKeyDDTQLPXXNHLBAB-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MBX-102 Acid (CAS 23953-39-1): Procurement-Grade Characterization of a Selective Partial PPAR-γ Agonist


MBX-102 acid (CAS 23953-39-1), the active metabolite of the prodrug ester JNJ39659100 (Arhalofenate), is a non-thiazolidinedione (non-TZD) selective partial agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ) [1]. Structurally defined as (aR)-4-chloro-α-[3-(trifluoromethyl)phenoxy]benzeneacetic acid, it represents the (−) enantiomer of halofenate, a compound historically investigated for hypolipidemic and hypouricemic effects [2]. The compound exhibits high plasma protein binding (>98%), predominantly to serum albumin, which is a critical consideration for its free active concentration and interspecies pharmacokinetic interpretation [3].

MBX-102 Acid (CAS 23953-39-1) Selection: Why In-Class PPAR-γ Modulators Are Not Interchangeable


Substitution of MBX-102 acid with other PPAR-γ agonists or even its racemic precursor (halofenate) is scientifically unsound due to its distinct partial agonist profile, which is characterized by weak transactivation but robust transrepression activity [1]. Unlike full agonists such as rosiglitazone, MBX-102 acid exhibits a unique binding mode within the PPAR-γ ligand-binding domain (LBD), as evidenced by the differential impact of the Y473A mutation on its activity [2]. This distinct molecular interaction translates into a differentiated in vivo phenotype, retaining insulin-sensitizing and glucose-lowering efficacy comparable to TZDs while avoiding dose-dependent weight gain and edema [3]. Furthermore, its PPAR-α-independent triglyceride-lowering mechanism distinguishes it from dual agonists and underscores that its therapeutic profile is not a general class effect [4].

MBX-102 Acid (CAS 23953-39-1): Direct Quantitative Differentiation Against PPAR-γ Agonist Comparators


Comparative PPAR-γ Transactivation Potency: MBX-102 Acid vs. Rosiglitazone

MBX-102 acid functions as a partial PPAR-γ agonist with significantly lower transactivation efficacy compared to the full agonist rosiglitazone. In a human GAL4-PPAR-γ transactivation assay, MBX-102 acid demonstrated an EC50 of approximately 12 μM, while rosiglitazone exhibited an EC50 of approximately 1 μM [1]. Critically, the maximal transactivation activity achieved by MBX-102 acid was only about 10% of that observed with rosiglitazone, confirming its partial agonist classification [2].

PPAR-γ Transactivation Reporter Gene Assay

Differential Binding Mode: Impact of PPAR-γ Y473A Mutation on MBX-102 Acid vs. Rosiglitazone

The binding mode of MBX-102 acid to the PPAR-γ ligand-binding domain (LBD) is distinct from that of rosiglitazone. The Y473A mutation in helix 12 of the LBD caused a 36-fold rightward shift in the EC50 of rosiglitazone (from ~1.9 μM to ~69 μM), demonstrating a strong dependence on this residue for activation [1]. In stark contrast, the Y473A mutation had no significant effect on the EC50 of MBX-102 acid (WT: ~28 μM; Y473A: ~27 μM), indicating that its activation mechanism does not rely on the canonical interaction with Tyr473 [2].

PPAR-γ Ligand-Binding Domain Mutagenesis

In Vivo Efficacy and Side Effect Profile: Long-Term MBX-102 Acid Treatment vs. Rosiglitazone

In a 50-day study using insulin-resistant Zucker Fatty (ZF) rats, MBX-102 and rosiglitazone demonstrated comparable efficacy in lowering plasma insulin and improving insulin resistance at their respective effective doses (60 mg/kg for MBX-102 vs. 10 mg/kg for rosiglitazone) [1]. Both compounds also achieved similar maximal increases in plasma adiponectin and reductions in triglycerides [2]. However, their side effect profiles diverged sharply. Rosiglitazone caused a gradual, dose-dependent, significant increase in cumulative body weight gain at doses as low as 1 mg/kg, whereas no significant increase in body weight gain was observed with MBX-102 at any dose [3].

Insulin Resistance Weight Gain Adiponectin Triglycerides

Interspecies Plasma Protein Binding: Quantifying the High Binding of MBX-102 Acid

MBX-102 acid exhibits exceptionally high binding to plasma proteins, which is a critical determinant of its free, pharmacologically active concentration. Equilibrium dialysis studies demonstrated that MBX-102 acid is >98% bound to albumin in human, rat, and mouse plasma across a range of concentrations (400-2000 μM) [1]. While high protein binding is a common feature among PPAR-γ agonists like rosiglitazone and pioglitazone, this data provides the specific quantitative framework for interpreting interspecies pharmacodynamic differences, as free drug levels were found to be higher in rodent plasma than in human plasma [2].

Pharmacokinetics Protein Binding Equilibrium Dialysis

PPAR-α-Independent Triglyceride Lowering: Differentiating MBX-102 Acid from Fibrates

MBX-102 acid lowers plasma triglycerides through a mechanism distinct from PPAR-α agonists like fibrates. In vivo studies in Zucker Diabetic Fatty (ZDF) and Zucker Fatty (ZF) rats confirmed that MBX-102 treatment (100 mg/kg) significantly lowered plasma triglycerides without affecting liver weight or hepatic expression of PPAR-α target genes, unlike PPAR-α activators [1]. Critically, the triglyceride-lowering effect of MBX-102 was fully maintained in PPAR-α knockout mice, providing unambiguous genetic evidence that its lipid-lowering effect is independent of PPAR-α activation [2].

Lipid Metabolism PPAR-α Triglycerides Gene Knockout

MBX-102 Acid (CAS 23953-39-1): Evidence-Backed Research and Industrial Application Scenarios


Studying PPAR-γ Partial Agonism and Selective Receptor Modulation

MBX-102 acid is the definitive tool for investigating the molecular pharmacology of selective PPAR-γ modulation (SPPARM). Its quantitative profile—specifically, an EC50 of ~12 μM and maximal transactivation activity of only ~10% compared to rosiglitazone [1]—provides a clear benchmark for partial agonism. The compound's insensitivity to the Y473A mutation in helix 12 of the PPAR-γ LBD [2] makes it ideal for structural biology and molecular modeling studies aimed at understanding non-canonical ligand-receptor interactions and co-regulator recruitment.

In Vivo Metabolic Studies Requiring Insulin Sensitization Without Confounding Weight Gain

For long-term in vivo studies in diabetic or insulin-resistant rodent models (e.g., ZDF, ZF rats), MBX-102 acid offers a unique advantage. It provides insulin-sensitizing and glucose-lowering efficacy comparable to full PPAR-γ agonists like rosiglitazone [1]. Crucially, it does so without causing the dose-dependent increases in body weight, heart weight, or adipose tissue mass that are characteristic of TZDs [2]. This allows researchers to isolate the effects of improved insulin sensitivity from the confounding metabolic consequences of adipogenesis and weight gain.

Investigating PPAR-α-Independent Pathways of Triglyceride Regulation

MBX-102 acid serves as a specialized tool for dissecting the mechanisms of triglyceride homeostasis. Its ability to lower plasma triglycerides is fully preserved in PPAR-α knockout mice, establishing its action as independent of the classic fibrate pathway [1]. Researchers investigating novel, non-PPAR-α-mediated mechanisms of lipid lowering can utilize MBX-102 acid as a probe to identify and validate new molecular targets and pathways involved in triglyceride metabolism [2].

Preclinical Pharmacokinetic and Interspecies Scaling Studies

The well-characterized plasma protein binding of MBX-102 acid (>98% bound to albumin across human, rat, and mouse species) [1] makes it a valuable compound for pharmacokinetic/pharmacodynamic (PK/PD) modeling and translational research. The data on species differences in free drug levels provides a foundational dataset for performing accurate interspecies scaling, interpreting toxicology studies, and predicting human-relevant exposures from preclinical animal models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for MBX-102 acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.